4-Nitro-3-(trifluoromethyl)phenyl isocyanate
Overview
Description
4-Nitro-3-(trifluoromethyl)phenyl isocyanate is an organic compound with the molecular formula C8H3F3N2O3 . It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a phenyl ring, which is further connected to an isocyanate group (-NCO). This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-3-(trifluoromethyl)phenyl isocyanate typically involves the reaction of 4-nitro-3-(trifluoromethyl)aniline with phosgene (COCl2). The reaction proceeds as follows: [ \text{4-Nitro-3-(trifluoromethyl)aniline} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of isocyanates often involves the use of phosgene due to its high reactivity and efficiency in converting amines to isocyanates. The process requires careful handling of phosgene due to its toxicity and the need for stringent safety measures.
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-3-(trifluoromethyl)phenyl isocyanate undergoes various chemical reactions, including:
Addition Reactions: Reacts with alcohols to form carbamates.
Substitution Reactions: Reacts with amines to form ureas.
Cycloaddition Reactions: Participates in 1,3-dipolar cycloaddition reactions with nitro compounds.
Common Reagents and Conditions:
Alcohols: Reacts under mild conditions to form carbamates.
Amines: Reacts to form ureas, often in the presence of a base like triethylamine.
Nitro Compounds: Undergoes cycloaddition reactions to form oxime-like dimers.
Major Products Formed:
Carbamates: Formed from reactions with alcohols.
Ureas: Formed from reactions with amines.
Oxime-like Dimers: Formed from cycloaddition reactions with nitro compounds.
Scientific Research Applications
4-Nitro-3-(trifluoromethyl)phenyl isocyanate is used in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of ureas and carbamates.
Biology: Utilized in the synthesis of bioactive molecules and as a labeling reagent in biochemical assays.
Medicine: Involved in the development of pharmaceutical intermediates and active compounds.
Industry: Employed in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Nitro-3-(trifluoromethyl)phenyl isocyanate involves its reactivity towards nucleophiles. The isocyanate group (-NCO) is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is utilized in the formation of ureas and carbamates, which are important in various chemical and biological processes.
Comparison with Similar Compounds
Phenyl isocyanate: Lacks the nitro and trifluoromethyl groups, making it less reactive in certain contexts.
4-Nitrophenyl isocyanate: Contains a nitro group but lacks the trifluoromethyl group, affecting its reactivity and applications.
3-(Trifluoromethyl)phenyl isocyanate: Contains the trifluoromethyl group but lacks the nitro group, influencing its chemical behavior.
Uniqueness: 4-Nitro-3-(trifluoromethyl)phenyl isocyanate is unique due to the presence of both the nitro and trifluoromethyl groups, which enhance its reactivity and make it suitable for a wide range of applications in organic synthesis, pharmaceuticals, and materials science.
Properties
IUPAC Name |
4-isocyanato-1-nitro-2-(trifluoromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3N2O3/c9-8(10,11)6-3-5(12-4-14)1-2-7(6)13(15)16/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZPVAWKLUWQBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=O)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20571762 | |
Record name | 4-Isocyanato-1-nitro-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20571762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16588-72-0 | |
Record name | 4-Nitro-3-(trifluoromethyl)phenyl isocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016588720 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Isocyanato-1-nitro-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20571762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-NITRO-3-(TRIFLUOROMETHYL)PHENYL ISOCYANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J64U0NU37E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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